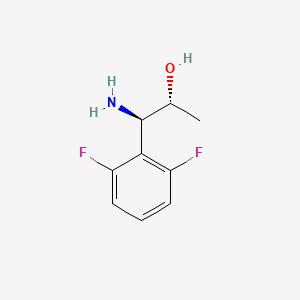
(1R,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of an amino group and a difluorophenyl group attached to a propanol backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde and a suitable chiral amine.
Reductive Amination: The key step involves the reductive amination of 2,6-difluorobenzaldehyde with the chiral amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride.
Substitution: The amino group can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL
Uniqueness
(1R,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This configuration allows for selective interactions with molecular targets, making it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
InChI Key |
YCSWFUZBDTVVOB-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=CC=C1F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC=C1F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055076.png)
![3-Cyclopropyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13055091.png)
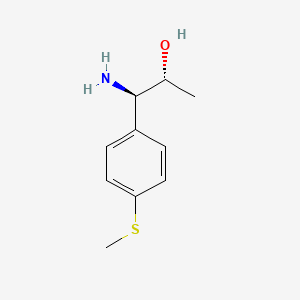
![6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055094.png)
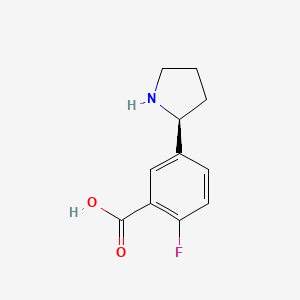

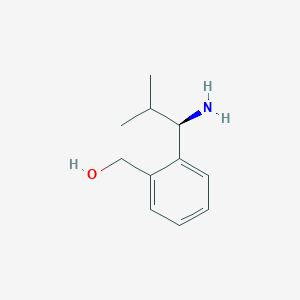
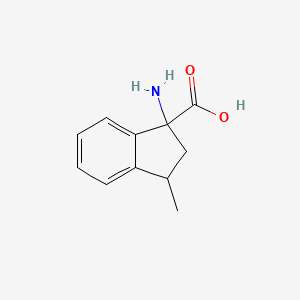
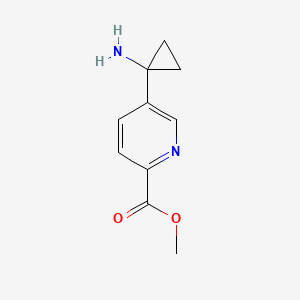
![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B13055128.png)
![2-Amino-2-benzo[D]furan-2-ylethan-1-OL](/img/structure/B13055135.png)

![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)
![5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13055169.png)
